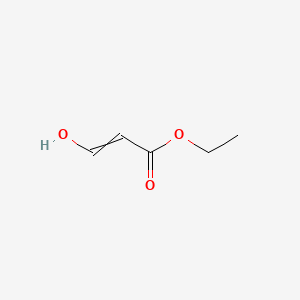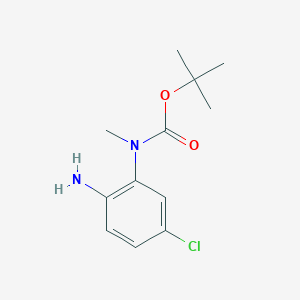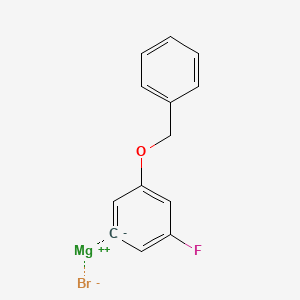
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is a chemical compound with the molecular formula C19H19NO7 and a molecular weight of 373.36 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, acetoxymethyl, and benzyloxy groups attached to a nicotinate core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, which undergo esterification, acetylation, and benzylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
化学反应分析
Types of Reactions
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and triggering downstream biological effects .
相似化合物的比较
Similar Compounds
- Methyl 4-hydroxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-acetoxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-hydroxy-6-acetoxymethyl-5-benzyloxynicotinate
Uniqueness
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
属性
分子式 |
C19H19NO7 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
methyl 4-acetyloxy-6-(acetyloxymethyl)-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C19H19NO7/c1-12(21)25-11-16-18(26-10-14-7-5-4-6-8-14)17(27-13(2)22)15(9-20-16)19(23)24-3/h4-9H,10-11H2,1-3H3 |
InChI 键 |
XKDZDCXMCKXFLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)


![4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)



![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)






